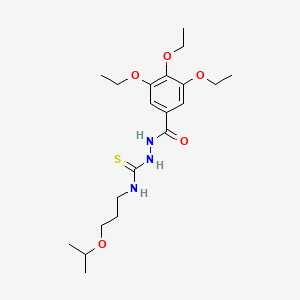![molecular formula C25H18BrNO4 B4132939 1-(3-bromophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132939.png)
1-(3-bromophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
This compound belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in materials science. The core structure is derived from pyrrole and chromeno, indicating the presence of fused ring systems that often exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related pyrrolidine-2,3-dione derivatives and 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves multicomponent reactions that allow for the introduction of various substituents at strategic positions on the core structure (Nguyen & Dai, 2023). These synthetic strategies are highly valuable for the development of libraries of diversified compounds with potential for various applications.
Molecular Structure Analysis
The detailed molecular structure of closely related compounds reveals the importance of substituents in determining the overall geometry and electronic properties of the molecule. For example, studies on polymers containing pyrrolopyrrole dione units have shown that the electronic and optical properties can vary significantly with different substituents (Zhang & Tieke, 2008).
Chemical Reactions and Properties
The reactivity of the chromeno[2,3-c]pyrrole core is influenced by its electronic structure, which can be modified through various chemical reactions. For instance, the introduction of bromophenyl and methoxybenzyl groups can influence the compound's participation in cycloaddition reactions and its interaction with other molecules, leading to a broad range of chemical behaviors (Vydzhak et al., 2021).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of these compounds are closely related to their molecular structure. The presence of specific substituents affects the overall polarity, intermolecular interactions, and thus, the physical properties of the compound. Studies on similar structures have shown varied solubility in organic solvents and distinct fluorescence properties, indicating the potential for use in optical applications (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO4/c1-30-18-11-9-15(10-12-18)14-27-22(16-5-4-6-17(26)13-16)21-23(28)19-7-2-3-8-20(19)31-24(21)25(27)29/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWPWGYTZLGPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-2-(4-methoxybenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132858.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide](/img/structure/B4132879.png)
![methyl 4-[7-bromo-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4132893.png)
![7-fluoro-2-(4-methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132895.png)
![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4132900.png)
![2-(2-chlorobenzyl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132907.png)
![N-(4-methoxyphenyl)-1-(4-{[(4-nitrophenyl)acetyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B4132920.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132928.png)

![ethyl 1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4132935.png)
![2-{4-[(cyclopentylamino)carbonothioyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide acetate](/img/structure/B4132936.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4132955.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-thienylmethyl)urea](/img/structure/B4132963.png)